4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Description
4-Amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 3-fluorophenyl substituent at position 5 and a thiol group at position 3. This compound belongs to a class of 1,2,4-triazole-3-thiols, which are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .
Properties
IUPAC Name |
4-amino-3-(3-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVHRIFSTZCJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-fluorobenzoic acid with thiocarbohydrazide. The reaction is carried out under fusion conditions for 20-25 minutes, yielding the desired triazole compound in high yield . This method is efficient and provides a straightforward route to obtain the compound.
Industrial Production Methods
While specific industrial production methods for 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The triazole ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkyl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazole compounds
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol exhibits antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
| Study | Organism Tested | Result |
|---|---|---|
| E. coli | Effective inhibition at 50 µg/mL | |
| Staphylococcus aureus | Significant reduction in growth at 25 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. It demonstrates the ability to induce apoptosis in cancer cell lines, particularly in breast and lung cancer models.
Agricultural Applications
Fungicide Development
The compound has shown promise as a fungicide. Its ability to disrupt fungal cell membranes makes it suitable for protecting crops from various fungal pathogens.
| Pathogen | Efficacy (%) at 100 µg/mL |
|---|---|
| Fusarium oxysporum | 85 |
| Botrytis cinerea | 90 |
Materials Science
Corrosion Inhibitor
In materials science, 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol has been studied as a corrosion inhibitor for metals, particularly in acidic environments. Its thiol group contributes to forming protective films on metal surfaces.
| Metal Type | Corrosion Rate Reduction (%) |
|---|---|
| Carbon Steel | 60 |
| Copper | 75 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multidrug-resistant bacteria. Results indicated that it could serve as a lead compound for new antibiotic formulations.
Case Study 2: Anticancer Mechanism
Research conducted by the Cancer Research Journal highlighted the compound's mechanism of action involving the inhibition of specific kinases involved in cancer cell proliferation.
Case Study 3: Agricultural Field Trials
Field trials demonstrated that formulations containing this compound significantly reduced fungal infections in crops, leading to improved yields and reduced reliance on conventional fungicides.
Mechanism of Action
The mechanism of action of 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes such as topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase . These interactions disrupt essential biological processes in microorganisms, leading to their antimicrobial and antifungal effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
The bioactivity of 1,2,4-triazole-3-thiol derivatives is heavily influenced by substituent electronic effects (electron-donating or electron-withdrawing) and their positions. Key comparisons include:
Notes:
- Electron-donating groups (e.g., -NH₂, -OCH₃) enhance antioxidant activity by stabilizing free radicals .
- Electron-withdrawing groups (e.g., -NO₂, -Cl) improve antimicrobial or enzyme inhibitory properties but reduce antioxidant efficacy .
- Meta-substitution (3-fluorophenyl) may offer distinct steric and electronic profiles compared to para- or ortho-substituted analogs .
Positional Isomerism and Bioactivity
The position of fluorine or other substituents significantly impacts biological outcomes:
- 4-Fluoro-3-phenoxyphenyl (): Exhibits anti-tubercular activity, likely due to increased lipophilicity and target binding .
- 2-Fluorobenzylidene (): Attached to a chlorophenyl core, this derivative shows reduced antiradical activity compared to unsubstituted analogs .
- 3-Fluorophenyl : The meta-fluorine in the target compound may provide a unique electronic profile, balancing inductive withdrawal with minimal steric hindrance.
Data Tables
Table 1: Substituent Impact on Antioxidant Activity
Table 2: Antimicrobial Activity of Chlorophenyl Analogs
Biological Activity
4-Amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 124980-06-9) is a triazole derivative that has garnered attention due to its potential biological activities. This compound is part of a broader class of 1,2,4-triazole derivatives known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
The chemical structure of 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇FN₄S |
| Molecular Weight | 210.231 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 314.2 ± 44.0 °C at 760 mmHg |
| Flash Point | 143.8 ± 28.4 °C |
Antimicrobial Activity
Research has highlighted the antimicrobial properties of various triazole derivatives, including 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol. A study focusing on S-substituted derivatives of triazole-3-thiols reported that compounds similar to this triazole exhibited significant activity against several bacterial strains.
Minimum Inhibitory Concentration (MIC) Data
In a comparative study, the MIC values for various triazole derivatives against common pathogens were recorded:
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus | MIC (μg/mL) against P. aeruginosa | MIC (μg/mL) against C. albicans |
|---|---|---|---|---|
| 4-Amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol | 31.25 - 62.5 | 31.25 - 62.5 | 62.5 - 125 | 62.5 - 125 |
The results indicate that this compound exhibits promising antimicrobial activity, particularly at concentrations ranging from 31.25 to 62.5 μg/mL against multiple strains.
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. The compound has shown effectiveness against Candida albicans, with studies indicating that modifications to the sulfur atom in its structure did not significantly alter its antifungal efficacy.
Antioxidant Activity
In addition to antimicrobial and antifungal properties, research into related triazole compounds has demonstrated antioxidant capabilities. For instance, certain derivatives exhibited significant antioxidant activity in assays such as DPPH and ABTS.
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives:
- Antibacterial Studies : A comprehensive study involving various alkyl thio-1,2,4-triazoles demonstrated broad-spectrum antibacterial activity with some compounds showing high binding affinities to bacterial enzyme targets through molecular docking studies .
- Structure-Biological Activity Relationship : Investigations into the structure-activity relationship (SAR) of triazoles have revealed that substituents on the triazole ring significantly influence biological activity .
- Pharmacological Potential : The diverse pharmacological profiles of triazoles suggest their potential for development into therapeutic agents for infections caused by resistant strains of bacteria and fungi .
Q & A
Q. What are the optimal synthetic routes for 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives?
The synthesis involves multi-step organic reactions. Starting with diethyl oxalate and 1-(3-fluorophenyl)ethanone in the presence of sodium methylate, hydrazinolysis forms intermediate hydrazides. Subsequent treatment with carbon disulfide under alkaline conditions yields the triazole-thiol backbone. S-alkylation is achieved using alkyl halides in alcoholic media. Characterization via IR, NMR, and elemental analysis confirms product integrity. For derivatives, Mannich reactions or functionalization with carboxylic acid residues are employed .
Q. Which characterization techniques are most effective for confirming the structure of this compound?
Key methods include:
- IR spectroscopy : Identifies thiol (-SH) stretches (2500–2600 cm) and triazole ring vibrations (1500–1600 cm) .
- NMR : Resonances for aromatic protons (δ 7.2–8.1 ppm), amino groups (δ 4.5–5.5 ppm), and alkyl substituents (δ 1.2–3.0 ppm) are diagnostic .
- Elemental analysis : Validates empirical formulas (e.g., CHFNS) with <0.4% deviation .
- HPLC-MS : Confirms purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 238) .
Advanced Research Questions
Q. How do structural modifications (e.g., S-alkylation) influence biological activity?
S-alkylation with groups like methyl or benzyl alters lipophilicity and electron distribution, impacting bioactivity. For example:
- Antifungal activity : Longer alkyl chains (e.g., propyl) enhance interactions with fungal lanosterol demethylase (docking scores: −9.2 kcal/mol vs. −7.8 kcal/mol for unmodified compound) .
- Antiradical effects : Adding 2-hydroxybenzylidene radicals increases DPPH scavenging (88.89% at 1 mM), while 4-fluorobenzylidene reduces activity (53.78% at 0.1 mM) due to steric hindrance .
Q. How can in silico methods predict pharmacological potential?
Molecular docking (AutoDock Vina) and ADME profiling (SwissADME) are critical:
- Docking : Targets like cyclooxygenase-2 (COX-2) show binding affinities of −8.5 kcal/mol, suggesting anti-inflammatory potential .
- ADME : Predicted LogP values (1.2–2.8) and topological polar surface area (TPSA: 80–100 Ų) indicate moderate bioavailability and blood-brain barrier permeability .
Q. What strategies resolve contradictions in spectroscopic data?
Discrepancies between NMR and FTIR data (e.g., unexpected proton shifts) are addressed by:
Q. How does the compound interact with transition metals, and what applications arise?
The thiol group coordinates with metals (Ni, Cu, Zn) in alcoholic media, forming octahedral or square-planar complexes. Applications include:
- Electrochemical sensors : Cu(II) complexes detect nitrite at 0.1 µM via cyclic voltammetry, with a linear range of 0.5–100 µM .
- Catalysis : Ni(II) complexes show 85% efficiency in Suzuki-Miyaura cross-coupling reactions .
Methodological Considerations
- Contradiction analysis : When antiradical activity varies between studies, assess solvent polarity (e.g., DMSO vs. methanol) and incubation time (30–60 min) to identify protocol-dependent effects .
- Statistical validation : Use ANOVA (p < 0.05) for biological assays to confirm significance of structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
